Cholestan-3-one
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |
InChI Key |
PESKGJQREUXSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cholestan 3 One
Total and Semisynthetic Routes to Cholestan-3-one
The synthesis of this compound can be achieved through both total synthesis, starting from simpler molecules, and semisynthesis, which utilizes naturally occurring sterols as starting materials. The latter is more common due to the complex tetracyclic structure of the cholestane (B1235564) skeleton.
Synthesis from Cholesterol and Related Sterols
A prevalent method for synthesizing this compound involves the modification of readily available cholesterol and other related sterols. smolecule.comontosight.ai This typically begins with the catalytic hydrogenation of the C5-C6 double bond in cholesterol to produce 5α-cholestan-3β-ol. This reduction is often carried out using catalysts like palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in solvents such as ethanol (B145695) or acetic acid.
Following the saturation of the double bond, the 3β-hydroxyl group of 5α-cholestan-3β-ol is oxidized to the corresponding ketone. This oxidation can be accomplished using various oxidizing agents. A common laboratory method is the Oppenauer oxidation, which employs a ketone such as cyclohexanone (B45756) in the presence of an aluminum alkoxide catalyst. researchgate.net Another approach involves enzymatic oxidation using cholesterol oxidase, which catalyzes the conversion of the 3β-hydroxyl group to a ketone. nih.gov
Preparation via Oxidation of Cholestanol (B8816890) Isomers
This compound can be directly prepared by the oxidation of cholestanol isomers, namely 5α-cholestan-3β-ol and 5α-cholestan-3α-ol. The choice of oxidizing agent and reaction conditions can influence the efficiency of the conversion.
For instance, 5α-cholestan-3β-ol can be oxidized to 5α-cholestan-3-one using rat liver microsomes in the presence of an NADP-generating system. This enzymatic method highlights a biochemical route to the ketone. Chemical oxidizing agents are also widely used.
The oxidation of the axial 3α-hydroxyl group in 5α-cholestan-3α-ol also yields this compound. The stereochemistry at the C-3 position is eliminated upon formation of the ketone.
Regioselective and Stereoselective Synthesis Approaches
The synthesis of substituted derivatives of this compound often requires regioselective and stereoselective methods to introduce functional groups at specific positions. For example, the alkylation of 5α-cholestan-3-one can lead to a mixture of products. mpi-cbg.de To achieve regioselectivity, the ketone can be converted to a silyl (B83357) enol ether. mpi-cbg.de This intermediate directs electrophilic attack to a specific carbon atom. For instance, treatment of 4-cholesten-3-one (B1668897) with lithium in liquid ammonia, followed by quenching with chlorotrimethylsilane, affords a silyl enol ether that can be further functionalized. mpi-cbg.de
Stereoselective reductions of the ketone at C-3 are also crucial for the synthesis of specific cholestanol isomers. The choice of reducing agent and reaction conditions can favor the formation of either the equatorial 3β-ol or the axial 3α-ol.
Functional Group Interconversions at the C-3 Position
The ketone group at the C-3 position of this compound is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of steroid derivatives.
Reduction Reactions of the Ketone Group
The reduction of the C-3 ketone is a fundamental transformation that leads to the formation of the corresponding cholestanol isomers, 5α-cholestan-3β-ol and 5α-cholestan-3α-ol. The stereochemical outcome of this reduction is of significant interest and can be controlled by the choice of reagents and reaction conditions.
Catalytic hydrogenation is a widely employed method for the reduction of the C-3 ketone in this compound. researchgate.net The stereoselectivity of this reaction is influenced by several factors, including the catalyst, solvent, temperature, and hydrogen pressure. cdnsciencepub.com
The mechanism of catalytic hydrogenation of ketones is often described by the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the carbonyl group. researchgate.net The ketone adsorbs onto the catalyst surface, and hydrogen atoms are transferred from the catalyst to the carbonyl carbon and oxygen.
The stereochemical outcome depends on the direction of hydrogen addition to the adsorbed ketone. For 5α-cholestan-3-one, hydrogenation can lead to the formation of the thermodynamically more stable equatorial alcohol (5α-cholestan-3β-ol) or the less stable axial alcohol (5α-cholestan-3α-ol).
Studies have shown that using Urushibara nickel A as a catalyst in hydrocarbon solvents at lower temperatures and high pressure can favor the formation of the axial 3α-ol. researchgate.netcdnsciencepub.com Conversely, the use of other catalysts or different solvent systems can lead to a higher proportion of the equatorial 3β-ol. For example, reduction with precipitated cobalt in t-butanol has been shown to favorably produce 5α-cholestan-3α-ol. researchgate.net The polarity of the solvent also plays a role, with less polar solvents generally favoring the formation of the axial alcohol. researchgate.net
Metal Hydride Reductions
The reduction of this compound with various metal hydrides has been extensively studied, revealing important insights into the stereochemistry of ketone reduction in steroidal systems. The stereochemical outcome of these reductions is primarily governed by steric factors, leading to the preferential formation of one epimeric alcohol over the other.
The reduction of 5α-cholestan-3-one with complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of the two epimeric alcohols: cholestan-3α-ol and cholestan-3β-ol. researchgate.net The axial alcohol (3α-ol) is generally the major product. This preference for axial attack is attributed to the steric hindrance posed by the axial hydrogen atoms at C-1 and C-5, which impedes the approach of the hydride reagent from the equatorial face. cdnsciencepub.com
The use of bulkier hydride reagents can further enhance the stereoselectivity of the reduction. For instance, reduction with lithium tri-tert-butoxyaluminum hydride results in a higher proportion of the axial alcohol compared to LiAlH₄ and NaBH₄. cdnsciencepub.com Similarly, potassium and lithium-tri-sec-butyl-hydroborates have been utilized for the high-yield synthesis of 5α-cholestan-3α-ol from 5α-cholestan-3-one. nih.gov The use of other bulky boranes, however, has been shown to favor the formation of the equatorial product. nih.gov
The solvent can also influence the stereoselectivity of the reduction. Studies on the sodium borohydride reduction of cyclic ketones have demonstrated that the solvent system can affect the ratio of the resulting epimeric alcohols. acs.org
It's noteworthy that the reduction of other cholestanone isomers, such as cholestan-2-one and cholestan-7-one, with metal hydrides has also been investigated, with the product distribution being rationalized in terms of steric approach control and product development control. researchgate.net
Here is an interactive data table summarizing the outcomes of metal hydride reductions on this compound and related ketones:
| Ketone | Reducing Agent | Solvent | Product(s) | Key Observation | Reference(s) |
| 5α-Cholestan-3-one | LiAlH₄ | Tetrahydrofuran (B95107) | Cholestan-3α-ol, Cholestan-3β-ol | Predominantly axial alcohol | researchgate.net |
| 5α-Cholestan-3-one | NaBH₄ | Isopropanol | Cholestan-3α-ol, Cholestan-3β-ol | Predominantly axial alcohol | researchgate.net |
| 5α-Cholestan-3-one | Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran | Cholestan-3α-ol, Cholestan-3β-ol | Higher selectivity for axial alcohol | cdnsciencepub.com |
| 5α-Cholestan-3-one | Potassium-tri-sec-butyl-hydroborate | Not specified | 5α-Cholestan-3α-ol | High yield of the axial alcohol | nih.gov |
| 5α-Cholestan-3-one | Lithium-tri-sec-butyl-hydroborate | Not specified | 5α-Cholestan-3α-ol | High yield of the axial alcohol | nih.gov |
| Cholestan-2-one | LiAlH₄ | Not specified | Cholestan-2β-ol (52%), Cholestan-2α-ol (37%) | Isomer distribution determined | researchgate.net |
| Cholestan-2-one | NaBH₄ | Not specified | Cholestan-2β-ol (71%), Cholestan-2α-ol (16%) | Isomer distribution determined | researchgate.net |
| Cholestan-7-one | LiAlH₄ | Not specified | Cholestan-7β-ol (55%), Cholestan-7α-ol (45%) | Isomer distribution determined | researchgate.net |
| Cholestan-7-one | NaBH₄ | Not specified | Cholestan-7β-ol (73%), Cholestan-7α-ol (27%) | Isomer distribution determined | researchgate.net |
Acid-Mediated Reductions (e.g., Modified Clemmensen Reduction)
The Clemmensen reduction, a classic method for the deoxygenation of ketones to their corresponding alkanes, is typically carried out with zinc amalgam and concentrated hydrochloric acid. wikipedia.org However, this method is not always effective for aliphatic or cyclic ketones like this compound. wikipedia.org A modified Clemmensen reduction, which employs activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent such as diethyl ether or acetic anhydride (B1165640), has proven to be a more efficient method for the reduction of such ketones. wikipedia.orgoup.com
This modified procedure allows for the selective deoxygenation of ketones under milder conditions and is compatible with molecules containing other functional groups like acetoxy groups. wikipedia.org For instance, the reduction of this compound to cholestane has been successfully achieved in high yield using the modified Clemmensen conditions. wikipedia.orgoup.com The reaction is typically performed at low temperatures (around 0°C) for a few hours. oup.com
The choice of solvent can influence the reaction outcome. Diethyl ether has been reported to be a superior solvent for the modified Clemmensen reduction of this compound compared to other organic solvents like tetrahydrofuran, benzene, and n-hexane. oup.com While acetic anhydride can also be used, it may lead to the formation of byproducts such as 3-acetoxycholest-2-ene. orgsyn.orgsemanticscholar.org
The mechanism of the modified Clemmensen reduction is thought to be similar to that of the traditional Clemmensen reduction, although it remains somewhat obscure due to the heterogeneous nature of the reaction. wikipedia.orgorgsyn.org
Below is a data table summarizing the conditions and outcomes of the modified Clemmensen reduction of this compound:
| Substrate | Reagents | Solvent | Temperature | Time | Product | Yield | Reference(s) |
| This compound | Activated Zinc, Hydrogen Chloride | Diethyl ether | -4° to 0°C | 2 hours | Cholestane | 82-84% | orgsyn.org |
| This compound | Activated Zinc, Hydrogen Chloride | Diethyl ether | 0°C | 1 hour | Cholestane | High | oup.com |
| This compound | Activated Zinc, Hydrogen Chloride | Acetic Anhydride | 0°C | 2 hours | Cholestane | High | oup.com |
| Cholest-1-en-3-one | Activated Zinc, Hydrogen Chloride, Acetic Anhydride | Not specified | Not specified | Not specified | Cholestane (30-32%), 3-Acetoxycholest-2-ene (10-24%), this compound (30-40%) | Not applicable | orgsyn.org |
Enolization and Enolate Chemistry of this compound
The presence of α-hydrogens in this compound allows for its conversion into enol or enolate forms under appropriate acidic or basic conditions. libretexts.org Enolates are powerful nucleophiles and key intermediates in a variety of carbon-carbon bond-forming reactions. bham.ac.ukmasterorganicchemistry.com
The formation of an enolate from this compound involves the deprotonation of a carbon atom adjacent to the carbonyl group (the α-carbon). masterorganicchemistry.com This can be achieved using a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF). libretexts.org The resulting enolate is a resonance-stabilized species with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com
The regioselectivity of enolate formation is an important consideration. In the case of this compound, deprotonation can occur at either the C-2 or C-4 position. The formation of the thermodynamically more stable enolate is favored under equilibrating conditions, while the kinetically controlled enolate can be formed using a strong, sterically hindered base at low temperatures.
Once formed, the this compound enolate can react with various electrophiles. For example, the silyl enol ether of 5α-cholestan-3-one can be formed by trapping the enolate with chlorotrimethylsilane. mpi-cbg.de This silyl enol ether serves as a versatile intermediate for further functionalization. mpi-cbg.de
The enolate of this compound has also been utilized in multicomponent reactions. For instance, it has been employed in the construction of a 2-amino-3-cyanodihydropyridine scaffold fused to the A ring of the cholestane system. beilstein-journals.org
Derivatization and Scaffold Modification at Remote Positions
Reactions at the Steroid Nucleus (A, B, C, D Rings)
The rigid framework of the this compound steroid nucleus provides a scaffold for a variety of chemical transformations, allowing for the introduction of new functional groups and the modification of its biological activity.
Introduction of Halogen Substituents
Halogenated derivatives of this compound are valuable synthetic intermediates. The introduction of a halogen atom at the α-position to the carbonyl group can be achieved through various methods. For example, 2α-bromo-5α-cholestan-3-one has been synthesized and used as a starting material for the preparation of novel steroidal spiro derivatives. beilstein-journals.org The stereochemistry of the halogen at the C-2 position influences the subsequent reactivity of the molecule.
The introduction of a halogen can also be achieved at other positions of the steroid nucleus. For instance, 4α-fluoro-5α-cholestan-3-one has been synthesized, and its reduction leads to the corresponding fluorinated cholestanols. mpi-cbg.de The presence of the fluorine atom can influence the stereochemical outcome of the reduction. mpi-cbg.de
The conformation of 5α-halocholestan-3-ones has been studied, revealing the influence of the halogen on the geometry of the A-ring. acs.org
Formation of Epoxides
Epoxidation of unsaturated derivatives of this compound is a key reaction for introducing an oxirane ring into the steroid nucleus. These epoxides are versatile intermediates for the synthesis of a wide range of polyfunctionalized steroids. researchgate.net
For example, the epoxidation of cholest-4-en-3-one with hydrogen peroxide in a basic medium yields the α and β diastereomers of 4,5-epoxy-cholestan-3-one. researchgate.net The stereochemistry of the resulting epoxide can be influenced by the reaction conditions and the directing effects of nearby functional groups.
Theoretical studies have been conducted to understand the stereoselectivity of epoxidation reactions on this compound derivatives. For example, the epoxidation of 4α,14α-dimethyl-5α-cholest-8-en-3-one with meta-chloroperbenzoic acid (m-CPBA) has been shown to favor the formation of the α-epoxide due to both kinetic and thermodynamic factors. scholarsresearchlibrary.com
The reactions of steroidal 4,5- and 5,6-epoxides with strong bases have also been investigated, leading to rearrangements and the formation of allylic alcohols. cdnsciencepub.com
Rearrangement Reactions and Ring Contraction
The structural framework of this compound can be modified through rearrangement reactions, often leading to ring contraction, a process that reduces the size of a hydrocarbon ring. These transformations are valuable for creating molecular complexity and accessing novel steroidal architectures. etsu.edu
One notable method for ring contraction is the Favorskii rearrangement, which involves the treatment of an α-halo cycloalkanone with a base. harvard.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate that subsequently undergoes nucleophilic attack, resulting in a rearranged product with a smaller ring system. harvard.edu For instance, the Favorskii rearrangement has been applied to steroidal epoxy ketones, demonstrating that an α'-alkyl group can facilitate the ring contraction process. msu.edu
Another significant rearrangement is the Wolff rearrangement, which is useful for ring contraction reactions. libretexts.org The pinacol (B44631) rearrangement, an acid-catalyzed reaction of a 1,2-diol, can also be employed to induce both ring expansions and contractions in steroidal systems. libretexts.org Furthermore, photochemical rearrangements of N-activated lactams can lead to ring contraction through the migration of a carbon atom onto a nitrogen atom. researchgate.net These methods provide powerful tools for the synthesis of A-nor steroids and other modified steroid skeletons from this compound derivatives.
Synthesis of Heterocyclic Cholestane Derivatives
The fusion of heterocyclic rings to the cholestane framework has been a major area of research, leading to the synthesis of compounds with diverse chemical properties. This compound is a key precursor in the synthesis of these derivatives. researchgate.netnih.gov
Thiazolyl Derivatives
The synthesis of thiazolyl derivatives of cholestane has been investigated for their potential chemical applications. ebi.ac.ukingentaconnect.com The reactivity of 5α-cholestan-3-one is central to the formation of these thiazolyl steroids. ingentaconnect.comresearchgate.net A common synthetic route involves the reaction of 5α-cholestan-3-one with phenyl isothiocyanate in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) to yield an intermediate that can be further cyclized. ingentaconnect.com Another approach involves the reaction of heterocyclic amines with carbon disulfide, followed by cyclization with α-haloketones to produce thiazoles. researchgate.net These methods have been successfully employed to synthesize a variety of thiazolyl cholestane derivatives. ebi.ac.ukingentaconnect.com
Thieno Derivatives
Thieno[2',3':2,3]cholestane derivatives are another important class of heterocyclic steroids synthesized from this compound. ebi.ac.ukingentaconnect.com A key method for their synthesis is the Gewald reaction, where 5α-cholestan-3-one is reacted with malononitrile (B47326) and elemental sulfur in the presence of an amine base. researchgate.net This reaction directly affords the aminothieno[2',3':2,3]cholestane derivative, which can then be used as a starting material for further functionalization, including the synthesis of thiazolylthieno[2',3':2,3]cholestane derivatives. ebi.ac.ukingentaconnect.com
Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives of cholestane has been achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This approach involves the conversion of this compound into an α-azido ketone intermediate, namely 2α-azido-5α-cholestan-3-one. researchgate.net This key intermediate is prepared by the bromination of 5α-cholestan-3-one to yield 2α-bromo-5α-cholestan-3-one, followed by nucleophilic substitution with sodium azide. researchgate.net The resulting 2α-azido-5α-cholestan-3-one can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to afford a range of novel 2α-triazolylcholestane derivatives in high yields. researchgate.net
| Starting Material | Reagents and Conditions | Intermediate | Final Product Class |
| 5α-Cholestan-3-one | i) Br₂, HBr, AcOH; ii) NaN₃, DMF | 2α-Azido-5α-cholestan-3-one | 2α-Triazolyl-5α-cholestan-3-ones |
Oxime Derivatives
Oximes of this compound are important intermediates in steroid chemistry and can be synthesized by reacting the ketone with hydroxylamine (B1172632) or its salts. nih.govthieme-connect.com These oximes can exist as E and Z isomers. nih.gov The Beckmann rearrangement of this compound oximes, often under acidic conditions, can lead to the formation of lactams, which are precursors to azasteroids. core.ac.uk For example, the Beckmann rearrangement of A-nor-5α-cholestan-3-one oxime yields both 4-aza-5α-cholestan-3-one and 3-aza-5α-cholestan-4-one. core.ac.uk Photochemical reactions of steroidal oximes also provide pathways to novel rearranged products. For instance, irradiation of 5α-cholest-1-en-3-one oxime results in an unprecedented photorearrangement to form a 4′α,5′-dihydro-4-nor-5α-cholest-1-eno[2,1-c]isoxazole derivative. rsc.org
Oxasteroids and Azasteroids
The synthesis of oxasteroids and azasteroids from this compound involves ring expansion and the incorporation of a heteroatom (oxygen or nitrogen) into the steroid's A-ring. A key method for synthesizing oxasteroids is the Baeyer-Villiger oxidation of the parent ketone, which yields a lactone. oup.com This lactone can then be reduced to a lactol, which undergoes further transformation to the desired oxasteroid. oup.com This sequence allows for the synthesis of various five- and six-membered oxasteroids of the cholestane series. oup.com
Azasteroids, specifically lactams, are often synthesized via the Beckmann or Schmidt rearrangements of this compound derivatives. core.ac.uk The Beckmann rearrangement of the corresponding oxime, as mentioned previously, is a common route. core.ac.uk The Schmidt reaction, which uses hydrazoic acid or alkyl azides in the presence of a strong acid, can also be employed to convert the ketone into a lactam, thereby forming an azasteroid. core.ac.uk These rearrangements are crucial for accessing A-homo-azasteroids, where the A-ring is expanded to include a nitrogen atom. core.ac.uk
Side Chain Modifications and Elongations
The modification and elongation of the C-17 side chain of this compound are crucial for synthesizing a variety of steroidal analogues with diverse biological activities. These transformations allow for the introduction of different functional groups and the extension of the carbon skeleton, leading to compounds that can serve as probes for studying metabolic pathways or as precursors for novel therapeutic agents. Key methodologies for these modifications include the Wittig reaction, Grignard reactions, and cross-metathesis.
The Wittig reaction is a widely employed method for forming carbon-carbon double bonds by reacting a ketone with a phosphorus ylide. mnstate.edu In the context of this compound derivatives, this reaction is particularly useful for introducing new side chains at the C-17 position after converting the C-17 carbonyl group (in a precursor) to an olefin. mpi-cbg.de For instance, starting from 3-epi-androsterone, a precursor to the this compound framework, Wittig olefination at the C-17 ketone can be performed. Subsequent hydrogenation of the newly formed double bond diastereoselectively yields the desired modified side chain. mpi-cbg.de
The choice of reaction conditions is critical for the success of the Wittig reaction on sterically hindered steroid ketones. While some reactions proceed under standard conditions, others may require stronger bases or elevated temperatures. For example, the reaction of 3-epi-androsterone with certain phosphonium (B103445) salts failed under standard conditions (tert-BuOK in THF) but proceeded when using sodium hydride in dimethyl sulfoxide (B87167) at a higher temperature. mpi-cbg.de The steric hindrance from neighboring methyl groups, such as the C-19 methyl group, can significantly influence the reaction's yield. mpi-cbg.de
Another powerful tool for side chain elongation is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. leah4sci.comfiveable.me This reaction can be used to introduce new carbon chains at the C-17 position of a suitable steroidal precursor. It is important to protect other reactive functional groups in the molecule, such as the C-3 ketone of this compound, before carrying out the Grignard reaction to ensure regioselectivity. creighton.edu The reaction of a Grignard reagent with a C-17 ketone, followed by an acidic workup, results in the formation of a tertiary alcohol, effectively elongating the side chain. pressbooks.pub
Cross-metathesis reactions, particularly with Δ22 steroids, offer a modern and efficient route to vary the C-27 side-chain. nih.gov This method, often utilizing ruthenium-based catalysts like the Grubbs catalyst, allows for the coupling of an olefinic steroid with another olefin, leading to the formation of a new, elongated side chain. nih.gov
Organopalladium chemistry also provides stereocontrolled approaches to constructing the steroid side chain, contributing to the partial synthesis of 5α-cholestanone. acs.org Furthermore, reactions like the Paal-Knorr synthesis can be employed to construct heterocyclic rings, such as fused pyrroles, onto the cholestane side chain, starting from appropriate precursors. mdpi.com
The following tables summarize key research findings on the side chain modifications of this compound precursors.
Table 1: Wittig Reaction for Side Chain Modification
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-epi-androsterone (8) | Hexyltriphenylphosphonium bromide | (Z/E)-17-(Hept-1-ylidene)-5α-androstan-3β-ol (18) | 55% | mpi-cbg.de |
| 3-epi-androsterone (8) | (5-Methylhexyl)triphenylphosphonium bromide (14) | (Z/E)-17-(6-Methylhept-1-ylidene)-5α-androstan-3β-ol (15) | 56% | mpi-cbg.de |
This table presents data on the application of the Wittig reaction to modify the side chain of steroid precursors related to this compound.
Table 2: Subsequent Hydrogenation Reactions
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| (Z/E)-17-(6-Methylhept-1-ylidene)-5α-androstan-3β-ol (15) | 21-nor-5α-cholestan-3β-ol (5) | Diastereoselective | mpi-cbg.de |
| (Z/E)-17-(Hept-1-ylidene)-5α-androstan-3β-ol (18) | 21,27-bisnor-5α-cholestan-3β-ol (7) | Diastereoselective | mpi-cbg.de |
This table details the hydrogenation of olefins formed via Wittig reactions to yield saturated, elongated side chains.
Compound Name Table
| Compound Name |
|---|
| This compound |
| 3-epi-androsterone |
| (Z/E)-17-(Hept-1-ylidene)-5α-androstan-3β-ol |
| Hexyltriphenylphosphonium bromide |
| (Z/E)-17-(6-Methylhept-1-ylidene)-5α-androstan-3β-ol |
| (5-Methylhexyl)triphenylphosphonium bromide |
| 3β-Hydroxychol-5-en-24-oic acid |
| Ethyltriphenylphosphonium iodide |
| 21-nor-5α-cholestan-3β-ol |
| 21,27-bisnor-5α-cholestan-3β-ol |
| 27-nor-5α-cholestan-3β-ol |
| 5α-cholestanone |
| Kryptogenin |
| Diosgenin |
| Grignard reagent |
| Phosphorus ylide |
| tert-Butoxypotassium (tert-BuOK) |
| Tetrahydrofuran (THF) |
| Sodium hydride |
| Dimethyl sulfoxide |
Biosynthesis and Metabolic Pathways Involving Cholestan 3 One in Non Human Systems
Enzymatic Transformations and Biocatalysis
The formation and conversion of cholestan-3-one in non-human biological systems are primarily mediated by specific enzymes that play crucial roles in steroid metabolism. These enzymatic reactions are central to the breakdown of cholesterol and the synthesis of various steroid derivatives. Key enzymes involved in these transformations include cholesterol oxidase and hydroxysteroid dehydrogenases, which catalyze oxidation and reduction reactions, respectively.
Cholesterol Oxidase (COX) Mediated Conversions
Cholesterol oxidase (COX) is a flavoenzyme that plays a pivotal role in the initial steps of cholesterol catabolism in many microorganisms. researchgate.netscirp.org This enzyme catalyzes the oxidation of cholesterol to cholest-4-en-3-one, a precursor to this compound. scirp.orgontosight.ai The reaction involves both the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the Δ5 to the Δ4 position. researchgate.netscirp.org
Various microorganisms, particularly bacteria from the genera Rhodococcus, Streptomyces, and Mycobacterium, are known to produce cholesterol oxidase and are capable of converting cholesterol into cholestenones. researchgate.netscirp.orgnih.gov For instance, Rhodococcus ruber strain Chol-4 possesses a gene, choG, that encodes an extracellular cholesterol oxidase which is instrumental in the conversion of cholesterol to cholestenone. nih.gov The expression of this gene can be induced by the presence of cholesterol in the growth medium. nih.gov Studies have shown that a mutant strain of Rhodococcus ruber lacking the choG gene exhibits a slower growth rate when cholesterol is the sole carbon source, highlighting the importance of this enzyme in cholesterol metabolism. nih.gov
The production of cholestenones by microbial fermentation is a significant area of research due to the pharmaceutical importance of these compounds as precursors for steroid synthesis. scirp.org Different microorganisms exhibit varying efficiencies in this bioconversion process.
Table 1: Examples of Microorganisms Producing Cholesterol Oxidase for Cholestenone Production
| Microorganism | Enzyme Characteristics | Reference |
| Rhodococcus ruber | Extracellular Class II cholesterol oxidase (ChoG) involved in converting cholesterol to cholestenone. | nih.gov |
| Rhodococcus erythropolis | One of the first microbes from which cholesterol oxidase was isolated. | scirp.org |
| Streptomyces species | A common source of cholesterol oxidase used in various biotechnological applications. | researchgate.net |
| Brevibacterium sterolicum | Produces two forms of cholesterol oxidase, one with a non-covalently bound FAD cofactor and another with a covalently linked cofactor. | scirp.org |
| Pseudomonas aeruginosa | A gram-negative bacterium also reported to produce cholesterol oxidase. | researchgate.net |
| Chryseobacterium gleum | Another gram-negative bacterium identified as a producer of cholesterol oxidase. | researchgate.net |
This table is not exhaustive and represents a selection of microorganisms studied for their cholesterol oxidase activity.
Cholesterol oxidase is a bifunctional enzyme that catalyzes two distinct reactions in a single active site: the oxidation of the 3β-hydroxyl group of cholesterol to a 3-keto group, and the isomerization of the Δ5 double bond to the Δ4 position, yielding cholest-4-en-3-one. researchgate.net The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the redox reactions. ontosight.airesearchgate.net
The catalytic mechanism involves the transfer of a hydride from the C3 of cholesterol to the FAD cofactor, followed by a proton transfer. researchgate.net The resulting cholest-5-en-3-one intermediate then undergoes isomerization to the more stable cholest-4-en-3-one. scirp.org The interaction of the enzyme with the lipid bilayer containing the cholesterol substrate is crucial for efficient catalysis. nih.gov
Microbial Production of Cholestenones from Cholesterol
Hydroxysteroid Dehydrogenase (HSD) Activity
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. capes.gov.brnih.gov They play a critical role in the metabolism of this compound by converting it to its corresponding alcohol forms, the cholestanols. capes.gov.br
In rat liver microsomes, this compound (specifically 5α-cholestan-3-one) is reduced to both 5α-cholestan-3β-ol and 5α-cholestan-3α-ol. capes.gov.brnih.gov This reduction is a key step in the biosynthesis of cholestanol (B8816890). capes.gov.brnih.gov The reaction is dependent on the presence of cofactors, with different HSDs showing preferences for either NADPH or NADH. capes.gov.br For example, the enzyme responsible for the formation of 5α-cholestan-3β-ol in rat liver microsomes specifically requires NADPH as the hydrogen donor. capes.gov.brnih.gov
The reduction of the 3-keto group of this compound is a stereospecific process, catalyzed by distinct 3β-hydroxysteroid dehydrogenase (3β-HSD) and 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes. capes.gov.brportlandpress.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol. capes.gov.brnih.gov In rat liver, this enzyme is primarily located in the microsomal fraction and is specific for the NADPH cofactor. capes.gov.brnih.gov It does not effectively reduce the 3-keto group of other steroids like cholest-4-en-3-one or 5β-cholestan-3-one. capes.gov.brnih.gov
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is responsible for the formation of 5α-cholestan-3α-ol from 5α-cholestan-3-one. capes.gov.br Unlike the 3β-HSD, the 3α-HSD in rat liver can utilize either NADH or NADPH as a hydrogen donor. capes.gov.br Studies on rat liver microsomes have shown that the formation of the 3β-epimer is favored over the 3α-epimer, with a ratio of approximately 10:1. capes.gov.br
The stereospecificity of these enzymes is crucial for determining the specific metabolic fate of this compound and the production of biologically active cholestanol isomers. capes.gov.brportlandpress.com
Table 2: Stereospecific Reduction of 5α-Cholestan-3-one by HSDs in Rat Liver Microsomes
| Enzyme | Product | Cofactor Preference | Cellular Localization | Reference |
| 3β-Hydroxysteroid Dehydrogenase | 5α-cholestan-3β-ol | NADPH | Microsomal fraction | capes.gov.brnih.gov |
| 3α-Hydroxysteroid Dehydrogenase | 5α-cholestan-3α-ol | NADH or NADPH | Microsomal fraction | capes.gov.br |
This table summarizes the key characteristics of the HSD enzymes involved in the reduction of 5α-cholestan-3-one based on studies in rat liver.
Stereospecificity of HSD Enzymes (e.g., 3β-HSD, 3α-HSD)
Peroxygenase-Mediated Hydroxylation
Fungal peroxygenases, particularly unspecific peroxygenases (UPOs), are heme-thiolate enzymes capable of catalyzing a wide range of oxygenation reactions using hydrogen peroxide as a co-substrate. nih.govmdpi.com These enzymes can hydroxylate various steroid compounds, including this compound. nih.gov
Studies using peroxygenases from basidiomycete species such as Agrocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and a recombinant peroxygenase from Coprinopsis cinerea (rCciUPO) have demonstrated their ability to hydroxylate steroid ketones like this compound. nih.gov The reactions are monitored by gas chromatography and the products identified by mass spectrometry. nih.gov A general preference for hydroxylation at the side chain over the steroidal rings has been observed, with 25-hydroxy derivatives often being the predominant products. nih.gov
The catalytic mechanism of these peroxygenases involves a highly reactive oxoiron(IV) porphyrin cation radical intermediate (Compound I), which is responsible for abstracting a hydrogen atom from the substrate. nih.govcolab.ws This intermediate is a powerful oxidant capable of attacking C-H bonds. researchgate.net The rate of hydroxylation is influenced by the C-H bond dissociation energy of the substrate. colab.ws
| Enzyme Source | Substrate | Preferred Hydroxylation Site | Reference |
| Agrocybe aegerita (AaeUPO) | Steroid Ketones (e.g., this compound) | Side chain (e.g., C-25) | nih.gov |
| Marasmius rotula (MroUPO) | Steroid Ketones (e.g., this compound) | Side chain (e.g., C-25) | nih.gov |
| Coprinopsis cinerea (rCciUPO) | Steroid Ketones (e.g., this compound) | Side chain (e.g., C-25) | nih.gov |
This compound in Sterol Catabolism Research (Excluding Human Clinical Data)
Microbial Degradation Pathways of Cholesterol to this compound
The microbial breakdown of cholesterol is a significant process in various environments. A key initial step in many bacterial degradation pathways is the conversion of cholesterol to this compound (specifically, cholest-4-en-3-one). This reaction is catalyzed by the enzyme cholesterol oxidase, a bifunctional flavin adenine dinucleotide (FAD)-containing enzyme. nih.govmdpi.com
The process involves two sequential reactions catalyzed by cholesterol oxidase:
Oxidation of the 3β-hydroxy group of cholesterol to a 3-keto group, forming cholest-5-en-3-one. encyclopedia.pub
Isomerization of the double bond from the Δ5 to the Δ4 position, resulting in the formation of cholest-4-en-3-one. encyclopedia.pub
This conversion is a common feature in many cholesterol-degrading bacteria, including species from the genera Mycobacterium, Rhodococcus, Brevibacterium, and Streptomyces, as well as some Gram-negative bacteria. nih.gov The formation of cholest-4-en-3-one is a critical intermediate step that prepares the steroid molecule for further degradation, such as the cleavage of its side chain. researchgate.net
Formation of Coprostanol from this compound in Intestinal Microorganisms
In the gut, intestinal microorganisms metabolize cholesterol into coprostanol, a non-absorbable sterol that is subsequently excreted. nih.gov Two primary pathways for this conversion have been proposed. encyclopedia.pubnih.gov One of these pathways, often termed the "indirect pathway," involves the intermediate formation of cholest-4-en-3-one and then 5β-cholestan-3-one (coprostanone). nih.govncats.iocaymanchem.comresearchgate.net
The steps in this indirect pathway are as follows:
Cholesterol is converted to cholest-4-en-3-one by cholesterol oxidase. mdpi.com
Cholest-4-en-3-one is then reduced to coprostanone (5β-cholestan-3-one). This reduction of the Δ4-double bond is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase, which requires NADH as a cofactor. nih.gov
Finally, coprostanone is reduced to coprostanol. caymanchem.com
Evidence for this pathway comes from the identification of cholestenone and coprostanone as intermediates in cultures of pure active bacterial strains. mdpi.com
Role as an Intermediate in Steroid Biosynthesis Pathways (Non-Human)
Intermediate in Bile Acid Precursor Synthesis (e.g., 7α-Hydroxy-4-cholesten-3-one, 7α,12α-Dihydroxy-4-cholesten-3-one)
This compound derivatives are pivotal intermediates in the biosynthesis of bile acids from cholesterol in the liver. wikipedia.orgcaymanchem.commedchemexpress.com Specifically, 7α-hydroxy-4-cholesten-3-one is a key metabolite in the "neutral pathway," which is the major route for bile acid synthesis. ohsu.edu
The synthesis begins with the conversion of cholesterol to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.org This is followed by the oxidation of the 3-hydroxy group and isomerization of the double bond to yield 7α-hydroxy-4-cholesten-3-one. medchemexpress.com
This intermediate, 7α-hydroxy-4-cholesten-3-one, stands at a branch point in the pathway:
It can be further metabolized to form chenodeoxycholic acid. wikipedia.org
Alternatively, it can undergo 12α-hydroxylation by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to form 7α,12α-dihydroxy-4-cholesten-3-one. wikipedia.orgohsu.edu This compound is a direct precursor to cholic acid. wikipedia.org
The conversion of these Δ4-3-oxosteroids into the corresponding 5β-cholestane derivatives is a subsequent step in the formation of the primary bile acids. ohsu.edu Studies in bile fistula rats have confirmed that 7α-hydroxy-4-cholesten-3-one is efficiently converted to both cholic acid and chenodeoxycholic acid. nih.gov Furthermore, research on mice with a disrupted Cyp27 gene (a model for cerebrotendinous xanthomatosis) showed significantly elevated microsomal concentrations of bile acid pathway intermediates, including 7α-hydroxy-4-cholesten-3-one and 7α,12α-dihydroxy-4-cholesten-3-one, underscoring their central role in this biosynthetic process. nih.gov
Exploration of Analogous Pathways in Model Organisms (e.g., C. elegans sterol metabolism)
The study of sterol metabolism in the nematode Caenorhabditis elegans provides significant insights into pathways that are analogous to those involving this compound. C. elegans is a sterol auxotroph, meaning it cannot synthesize sterols de novo because it lacks the genetic information for key enzymes like squalene (B77637) synthase and cyclase. mpi-cbg.denih.gov Consequently, it must acquire sterols from its diet, which in a laboratory setting is typically supplemented with cholesterol. nih.gov This dependency makes C. elegans an excellent model system for investigating the metabolic modification of externally supplied sterols. mpi-cbg.deresearchgate.net
Once ingested, dietary cholesterol undergoes a series of enzymatic modifications. mpi-cbg.de Research has shown that C. elegans metabolizes cholesterol through dichotomous pathways that lead to the formation of C4-methylated sterols, which are essential for processes like larval growth and the regulation of dauer diapause, a state of developmental arrest. tdl.orgresearchgate.net A key feature of these pathways is the generation of 3-oxo sterol intermediates. tdl.orgresearchgate.net
The metabolism of cholesterol in C. elegans diverges into two main branches, a stanol pathway and a stenol pathway, which are controlled by the activity of the DAF-36 enzyme, a Δ7-sterol desaturase. tdl.org In these pathways, dietary cholesterol is converted into essential signaling molecules and other metabolites. One critical intermediate that has been identified is 4α-methyl this compound, also known as lophanone. tdl.orgresearchgate.net This compound is subsequently reduced at the C-3 position to form lophenol, a 4-methyl stenol. tdl.orgresearchgate.net The formation of these 4α-methyl sterols is a unique aspect of nematode metabolism, as most other animals only produce them as transient intermediates during sterol demethylation. usda.gov
The conversion process involves several enzymes that are homologous to those found in other organisms, but their organization and substrate specificity in C. elegans are distinct. tdl.org The process highlights the generation of a 3-oxo intermediate, analogous to this compound, as a pivotal step in the downstream synthesis of biologically active sterols necessary for the nematode's life cycle. tdl.org
Table 1: Key Enzymes and Metabolites in C. elegans Cholesterol Metabolism
This table summarizes the primary compounds and the enzymes that catalyze their transformation in the metabolic pathways of dietary cholesterol in C. elegans.
| Precursor | Enzyme | Product | Pathway Step | Reference |
| Cholesterol | DAF-36 (Δ7-desaturase) | 7-Dehydrocholesterol | Initial dehydrogenation | researchgate.nettdl.org |
| Cholestanone | STRM-1 (Sterol C4-methyltransferase) | 4α-methyl this compound (Lophanone) | C4-methylation of a 3-oxo intermediate | tdl.org |
| 4α-methyl this compound (Lophanone) | Sterol C3-reductase (predicted) | Lophenol | Reduction of the 3-oxo group | tdl.orgresearchgate.net |
| Lathosterol | 4α-methyltransferase | 4α-methylcholest-8(14)-enol | Methylation | researchgate.net |
| 7-Dehydrocholesterol | DHS-16 (Sterol dehydrogenase) | Lathosterol | Reduction | researchgate.net |
Analytical and Spectroscopic Characterization Techniques for Cholestan 3 One and Its Derivatives
Advanced Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
Modern spectroscopic techniques have moved beyond simple compound identification, offering a deeper understanding of the three-dimensional structure and electronic environment of molecules like cholestan-3-one.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the complete structural elucidation of this compound and its derivatives in solution. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information on the chemical shifts and coupling constants of the protons and carbons in the this compound framework. numberanalytics.comdigitellinc.com However, due to the complexity and crowded nature of the steroid skeleton, 1D spectra often have overlapping signals. digitellinc.com
Two-dimensional (2D) NMR techniques are indispensable for resolving these overlaps and establishing unambiguous assignments. numberanalytics.compitt.edu Key 2D NMR experiments used for this compound and its derivatives include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org It is fundamental in tracing the proton-proton connectivity throughout the carbon skeleton of this compound, helping to piece together the spin systems within the molecule. jst.go.jpresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. digitellinc.comjst.go.jp This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives, which is a prerequisite for detailed stereochemical and conformational analysis. digitellinc.comresearchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
This table provides typical chemical shift ranges for key nuclei in the this compound structure. Actual values can vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C-1 | 1.0 - 2.0 | 38.0 - 40.0 | H-1 to C-2, C-3, C-5, C-10 |
| C-2 | 2.2 - 2.5 | 39.0 - 41.0 | H-2 to C-1, C-3, C-4 |
| C-3 (C=O) | - | 211.0 - 213.0 | - |
| C-4 | 2.0 - 2.4 | 42.0 - 44.0 | H-4 to C-2, C-3, C-5, C-6, C-10 |
| C-5 | 1.0 - 1.5 | 46.0 - 48.0 | H-5 to C-1, C-3, C-4, C-6, C-7, C-10, C-19 |
| C-18 (CH₃) | 0.6 - 0.7 | 11.0 - 13.0 | H₃-18 to C-12, C-13, C-14, C-17 |
| C-19 (CH₃) | 1.0 - 1.1 | 11.0 - 13.0 | H₃-19 to C-1, C-5, C-9, C-10 |
The introduction of isotopic labels like deuterium (B1214612) (²H) and tritium (B154650) (³H) into the this compound molecule provides a powerful probe for studying reaction mechanisms and for signal assignment in complex NMR spectra. huji.ac.il
Deuterium (²H) NMR: Deuterium labeling is a common strategy in mechanistic studies. While ²H NMR spectra have a similar chemical shift range to ¹H NMR, the signals are typically broad, and the sensitivity is lower. huji.ac.il The primary application of ²H NMR is to confirm the position and extent of deuterium incorporation in a molecule. cdnsciencepub.com For instance, in studies of steroid metabolism, deuterium-labeled this compound can be used to trace the fate of specific hydrogen atoms. Furthermore, deuterium labeling can simplify complex ¹H NMR spectra by causing the disappearance of the corresponding proton signal and the collapse of associated couplings. Two-dimensional ¹H,¹³C shift correlation with ²H decoupling is a sophisticated technique that can be used to detect deuterium labeling and provide stereochemical information. cdnsciencepub.com
Tritium (³H) NMR: Tritium is a radioactive isotope of hydrogen with a spin of ½, making it highly suitable for NMR studies. huji.ac.il ³H NMR is an exceptionally sensitive technique. The synthesis of [β-4,5-³H]-cholestan-3-one has been reported, and ³H NMR was used to confirm the formation of the desired tritiated compound and to ensure that no unwanted diastereomers were formed during the reaction. researchgate.net Due to the radioactivity of tritium, these studies are less common and require specialized handling facilities. huji.ac.il
Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing essential information on its molecular weight and elemental composition. nih.gov Furthermore, the fragmentation patterns observed in MS experiments offer valuable clues about the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and thermally stable compounds like this compound from complex mixtures. ijpsr.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.
This compound and its derivatives have been identified in various natural extracts using GC-MS. ijpsr.comresearchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) and a series of fragment ions resulting from the characteristic cleavage of the steroid ring system. For example, this compound has been identified in plant leaf extracts, where its presence was confirmed by its characteristic mass spectral fragmentation pattern. ijpsr.com
Interactive Data Table: Key GC-MS Data for this compound
| Parameter | Value/Information | Source |
| Molecular Formula | C₂₇H₄₆O | nih.gov |
| Molecular Weight | 386.7 g/mol | nih.gov |
| Kovats Retention Index (Standard non-polar) | 3145 | nih.gov |
| Key Mass-to-Charge Ratios (m/z) in EI-MS | 386 (M⁺), 371, 246, 231, 147, 107, 95 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are powerful techniques for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. rsc.orgnih.gov These methods are particularly well-suited for the quantitative analysis and metabolite profiling of this compound in biological matrices. researchgate.netcreative-proteomics.com
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov This separation reduces the complexity of the sample and minimizes ion suppression effects, leading to more reliable quantification. researchgate.net
Tandem Mass Spectrometry (MS/MS): LC-MS/MS adds another layer of specificity and sensitivity to the analysis. creative-proteomics.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and allows for the accurate quantification of target analytes even at very low concentrations in complex samples like blood or urine. nih.govmdpi.com The development of targeted LC-MS/MS methods enables the quantification of a large number of metabolites, including sterols, in a single analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. For cholestane (B1235564) derivatives, this method has been instrumental in establishing the fundamental structural parameters that govern their solid-state organization.
Studies on cholestane-related compounds have shown they typically crystallize in monoclinic or orthorhombic crystal systems. researchgate.net For instance, a derivative, 3β,6β-diacetoxy-5-hydroxy-5α-cholestane, crystallizes in the monoclinic space group C2 with four asymmetric molecules in the unit cell. mdpi.com The steroid backbone in these structures generally adopts a chair conformation for the A, B, and C rings, with all rings being in a trans-fused configuration. mdpi.com
Advanced diffractometry, utilizing microfocus X-ray sources and hybrid photon counting detectors, has significantly improved the precision of absolute structure determination for steroid molecules. The accuracy of stereochemical assignments is enhanced by data collection strategies that use kappa goniometers to optimally orient samples for recording Friedel pairs. The reliability of the determined absolute structure is often indicated by refinement statistics such as R-factors below 3% and Hooft parameters with low uncertainties.
It is important to note that the conformation observed in the crystalline state may not be the only one present in solution. Low-temperature NMR and molecular modeling can provide further insights into the conformational dynamics of these molecules in different environments. researchgate.net
Table 1: Crystallographic Data for a Cholestane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 31.634(3) |
| b (Å) | 9.9420(11) |
| c (Å) | 9.7325(11) |
| Ring A Conformation | Chair |
| Ring B Conformation | Chair |
| Ring C Conformation | Chair |
| Ring D Conformation | Twisted |
| Data for 3β,6β-diacetoxy-5-hydroxy-5α-cholestane, a derivative of this compound. mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group at the C-3 position. This peak is typically observed in the region of 1715-1680 cm⁻¹. For example, the IR spectrum of 4-cholesten-3,6-dienone shows characteristic peaks at 1712 and 1688 cm⁻¹. scielo.br
The IR spectrum also displays characteristic absorptions for C-H stretching and bending vibrations of the steroid backbone. cdnsciencepub.com The absence of a broad absorption band in the 3600-3200 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from its alcohol precursor, cholestan-3-ol. This technique is often used in conjunction with other spectroscopic methods for a comprehensive structural analysis. researchgate.net
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from synthesis reaction mixtures or biological extracts.
Column Chromatography and Flash Chromatography for Synthesis Purification
Column chromatography and its more rapid variant, flash chromatography, are standard methods for purifying this compound and its derivatives after synthesis. vulcanchem.comsmolecule.com These techniques separate compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina (B75360), and their solubility in a mobile phase. vulcanchem.commpi-cbg.de
For instance, in the synthesis of deuterated cholestane standards, flash chromatography on a silica gel column with a hexane (B92381) and ethyl acetate (B1210297) mixture (e.g., 4:1 or 1:9 v/v) is used to purify the crude product. scielo.br Similarly, the purification of 2α-bromo-5α-cholestan-3-one is achieved using column chromatography with neutral alumina and elution with ethyl acetate. vulcanchem.com The separation of diastereoisomers, such as the 3α- and 3β-alcohols formed during the reduction of a ketone, can also be accomplished using flash chromatography. mpi-cbg.dempi-cbg.de
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical quantification and preparative purification of this compound and its derivatives. jst.go.jpsoton.ac.uk Analytical HPLC, often coupled with a suitable detector like UV or mass spectrometry (MS), is used to assess the purity of a sample with high sensitivity and resolution. nih.gov For example, the purity of 5α-Cholestan-3-one can be determined to be greater than 98% by HPLC. selleckchem.com
Preparative HPLC is employed to isolate larger quantities of a pure compound from a mixture. warwick.ac.uk This is particularly useful for separating stereoisomers or closely related derivatives that are difficult to separate by other means. google.com Reverse-phase HPLC, using a C18 column, is a common mode for the separation of steroids. google.com The choice of mobile phase, often a mixture of solvents like methanol (B129727) and water, is optimized to achieve the desired separation. google.com An analytical/preparative LC-MS system can streamline the workflow by allowing for MS-triggered fractionation followed by immediate purity confirmation of the collected fractions. wiley.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of fractions collected during column chromatography. shoko-sc.co.jp A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable solvent system. shoko-sc.co.jp
The separation of compounds on the TLC plate is visualized, often under UV light or by staining with a reagent like vanillin-sulfuric acid, which is used to detect steroids. mdpi.comjifro.ir The relative mobility of the spots (Rf value) provides an indication of the polarity of the compounds and helps in identifying the product, starting materials, and any byproducts. shoko-sc.co.jp For example, in the synthesis of cholestane derivatives, TLC can be used to distinguish between the starting ketone and the resulting alcohol products. nih.gov TLC coupled with mass spectrometry (TLC/CMS) allows for the direct structural identification of compounds from the TLC plate, providing rapid confirmation of reaction products. cromlab-instruments.es
Development and Validation of Analytical Protocols for Research Applications
The development and validation of analytical protocols are crucial for ensuring that the methods used for analyzing this compound and its derivatives are reliable, accurate, and reproducible. particle.dk This is particularly important in research applications where precise quantification is necessary.
An analytical method validation protocol typically defines the scope and purpose of the method, and establishes performance parameters and acceptance criteria. particle.dkoiv.int Key validation parameters include:
Accuracy : The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte. ich.orgresearchgate.net
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same lab) and reproducibility (between different labs). ich.orgresearchgate.net
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.orgresearchgate.net
Linearity and Range : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net
For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of 7α-hydroxy-4-cholesten-3-one (C4), a related compound, in serum. nih.gov The validation followed FDA guidelines and demonstrated the method to be accurate, precise, and free from matrix effects. nih.gov Such validated methods are essential for reliable quantification in research and clinical settings.
Quantitative Methodologies for this compound in Research Samples
The quantification of this compound and its derivatives in complex biological matrices necessitates highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used techniques for this purpose. These methods offer the requisite selectivity and sensitivity for detecting and quantifying low concentrations of these analytes.
A common approach involves an initial saponification of the sample to hydrolyze any esters, followed by extraction of the sterols. Derivatization is often employed to improve the chromatographic behavior and ionization efficiency of the analytes. For instance, trimethylsilyl (B98337) ether derivatives are frequently prepared for GC-MS analysis. nih.gov Isotope-labeled internal standards, such as deuterated analogues, are crucial for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov
Validation of these quantitative methods is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to ensure the reliability of the data. nih.goveuropa.eu Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Below is a table summarizing the performance characteristics of a validated GC-MS method for the determination of a this compound derivative, cholestane-3β,5α,6β-triol, in plasma, which is indicative of the methodologies applied to related cholestanone compounds. nih.gov
| Parameter | Performance Characteristic |
| Linearity | |
| Concentration Range | 0.03–200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Accuracy (Recovery) | |
| Mean Recovery | 98.6% |
| Precision | |
| Intra-day Variation (CV) | < 15% |
| Inter-day Variation (CV) | < 15% |
This table presents data from a validated method for a this compound derivative and is representative of the performance of similar analytical methods.
In another validated method for the quantification of 5α-cholestanol using GC-MS, the calibration curves were linear from 6 to 50 μmol/L with a correlation coefficient (r²) greater than 0.99. The LOD and LOQ were determined to be 0.36 and 2.58 μmol/L, respectively. The intra- and inter-assay reproducibility was less than 20%. nih.gov Furthermore, a study on the determination of cholesterol in turkey meat using 5α-cholestan-3β-ol as an internal standard demonstrated linearity in the concentration range of 1–20 µg/mL (r² ≥ 0.991) with precision and accuracy within FDA guidelines. core.ac.uk
LC-MS/MS methods have also been developed for the sensitive quantification of this compound derivatives. For example, a method for 7α-hydroxy-4-cholesten-3-one utilized a deuterated internal standard and liquid-liquid extraction, demonstrating high accuracy and precision. nih.gov The use of Girard derivatization has been shown to enhance the sensitivity of LC-ESI-MS/MS analysis for ketosteroids like 7α-hydroxy-4-cholesten-3-one, achieving a lower limit of quantification of 50 ng/mL in plasma. ohsu.edu
Assessment of Pre-analytical Stability in Biological Research Matrices (Non-Human)
The stability of an analyte in a biological matrix prior to analysis is a critical factor that can significantly impact the accuracy of quantitative results. Stability studies are therefore an essential component of method validation, designed to determine the acceptable conditions for sample collection, handling, and storage. europa.eu These studies typically evaluate the influence of time, temperature, and freeze-thaw cycles on the concentration of the analyte.
For this compound and its derivatives, stability in matrices such as plasma and serum is of particular interest. While specific stability data for this compound in non-human biological matrices is not extensively documented in publicly available literature, studies on its hydroxylated derivatives in human plasma provide valuable insights that can inform handling procedures for research samples.
A study on the pre-analytical stability of 7α-hydroxy-4-cholesten-3-one in unseparated human blood found that the concentration of the analyte gradually declined by up to 14% after 72 hours of incubation at 20°C. However, the change was not significant for up to 12 hours, with a mean change of less than 5% from baseline. nih.gov Another study reported that 7α-hydroxy-4-cholesten-3-one was stable in plasma at room temperature or at 4°C for at least 4 hours, but showed 60–70% degradation after 18 hours of storage at 4°C. ohsu.edu The derivatized form of this analyte was found to be stable in the autosampler at room temperature for at least 12 hours and could be stored at -20°C for up to one month. ohsu.edu
The stability of cholestane-3β,5α,6β-triol has also been investigated. One study examining freeze-thaw stability subjected plasma samples to six freeze-thaw cycles and assessed the impact on the analyte concentration. nih.gov
The following table summarizes findings on the stability of a this compound derivative, providing guidance on appropriate sample handling and storage conditions.
| Condition | Duration | Analyte | Matrix | Stability Finding | Reference |
| Delayed Separation | |||||
| 20°C | Up to 12 hours | 7α-hydroxy-4-cholesten-3-one | Unseparated Blood | Mean change <5% from baseline | nih.gov |
| 20°C | 72 hours | 7α-hydroxy-4-cholesten-3-one | Unseparated Blood | Gradual decline up to 14% | nih.gov |
| Post-Separation Storage | |||||
| Room Temperature | 4 hours | 7α-hydroxy-4-cholesten-3-one | Plasma | Stable | ohsu.edu |
| 4°C | 4 hours | 7α-hydroxy-4-cholesten-3-one | Plasma | Stable | ohsu.edu |
| 4°C | 18 hours | 7α-hydroxy-4-cholesten-3-one | Plasma | 60-70% degradation | ohsu.edu |
| Freeze-Thaw Cycles | |||||
| -80°C to Room Temp. | 6 cycles | Cholestane-3β,5α,6β-triol | Plasma | Assessed for stability | nih.gov |
This table presents stability data for derivatives of this compound in human biological matrices, which can serve as a valuable reference for handling non-human research samples.
These findings underscore the importance of prompt sample processing and storage at appropriate temperatures to ensure the integrity of this compound and its derivatives for accurate quantitative analysis in research settings.
Biological Roles and Interactions of Cholestan 3 One in Non Human Organisms and in Vitro Systems
Interplay with Biological Pathways (Excluding Human Clinical Context)
Cholestan-3-one and its derivatives have been shown to interact with and modulate the activity of several enzymes, playing a role in steroid metabolism. Research indicates that 5α-cholestan-3-one can act as an inhibitor of certain hydroxysteroid dehydrogenases, which impacts the conversion rates of other related steroids. For instance, the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol is inhibited by cholest-5-en-3-one, 5α-cholestane-3β,7α-diol, and 5α-cholestan-7-on-3β-ol. nih.gov
The compound also serves as a substrate for enzymes like cholestenone 5α-reductase, which transforms it into other biologically active steroidal compounds. smolecule.com These products can then interact with cellular receptors, influencing various physiological processes. smolecule.com Furthermore, derivatives of this compound have been investigated for their enzyme-inhibiting potential. ontosight.ai For example, the azasteroid derivative 4,7β-dimethyl-4-aza-5α-cholestan-3-one (MK-386) is a specific inhibitor of the human 5α-reductase type 1 isozyme in vitro. nih.gov
In studies using newborn rat kidney cells, the related compound cholestane-3β,5α,6β-triol was found to significantly decrease the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). cambridge.org
This compound is a known mammalian metabolite, but it also appears as an intermediate in the biochemical pathways of various microorganisms. smolecule.comebi.ac.uk For example, cholesterol oxidase from Pseudomonas sp. strain ST-200 oxidizes cholestanol (B8816890) to 5α-cholestan-3-one. ebi.ac.uk In the context of cholesterol catabolism by intestinal microorganisms, one proposed pathway involves the conversion of cholesterol to cholest-5-en-3-one, then to cholest-4-en-3-one, followed by the formation of 5β-cholestan-3-one, and finally coprostanol. nih.gov
In a study on the biotransformation of 3β-acetoxy-19-hydroxycholest-5-ene by Moraxella sp., cholestan-19-ol-3-one was isolated as a metabolite when the process was carried out in the presence of α,α′-bipyridyl or n-propanol. asm.org Additionally, some derivatives of cholestane (B1235564) have demonstrated antimicrobial properties, suggesting potential for the development of new antimicrobial agents. ontosight.ai
The metabolism of 5α-cholestan-3-one has been particularly well-studied in rat liver models. Microsomal preparations from rat liver have been shown to catalyze the reduction of 5α-cholestan-3-one to its derivatives, primarily 5α-cholestan-3β-ol and, to a lesser extent, 5α-cholestan-3α-ol. smolecule.com The ratio of these two products is approximately 10:1. nih.govcapes.gov.br This conversion is catalyzed by 3-beta-hydroxysteroid dehydrogenase, which is mainly located in the microsomal fraction and requires NADPH as a hydrogen donor. nih.govcapes.gov.br This enzyme is distinct from the 3-beta-hydroxysteroid dehydrogenases of the C(19) series as it is inactive with NADH. nih.govcapes.gov.br The reverse reaction, the conversion of 5α-cholestan-3β-ol to 5α-cholestan-3-one, is also catalyzed by microsomes in the presence of oxygen and an NADP-generating system. nih.gov
In the nematode Caenorhabditis elegans, cholesterol and its derivatives are essential for survival, regulating processes like molting and larval development. researchgate.net Feeding experiments have shown that C. elegans can utilize various sterols, and the metabolism of these compounds provides insights into hormonal signaling. researchgate.netmpi-cbg.de For instance, the metabolism of dietary cholesterol in C. elegans can lead to the formation of 3-oxo sterol intermediates. researchgate.net The use of synthetic cholesterol derivatives, such as 4α-bromo-5α-cholestan-3β-ol, in feeding experiments helps to trace the metabolic pathways of sterols in the worm. mpi-cbg.deresearchgate.net
This compound as a Component or Metabolite in Microorganismal Biochemistry
Cellular and Subcellular Research (Excluding Human Clinical Data)
This compound has been identified as a molecule that interacts with key proteins involved in the transport of sterols out of lysosomes. Specifically, 5α-cholestan-3-one has been shown to bind to the Niemann-Pick C2 (NPC2) protein. ebi.ac.uknih.govresearchgate.net NPC2 is a soluble lysosomal glycoprotein (B1211001) that plays a crucial role in the egress of cholesterol from lysosomes. ebi.ac.uknih.gov Deficiency in NPC2 leads to Niemann-Pick type C2 disease, a condition characterized by the accumulation of cholesterol within lysosomes. nih.gov
The binding of 5α-cholestan-3-one to NPC2 supports the protein's direct and specialized function in lysosomal sterol transport. ebi.ac.ukresearchgate.net In vitro studies have demonstrated that NPC2 binds a range of cholesterol-related molecules, including plant sterols, some oxysterols, and 5α-cholestan-3-one. ebi.ac.ukresearchgate.net However, it does not bind to other lipids like glycolipids, phospholipids, or fatty acids. ebi.ac.uk
The interaction between sterols and the NPC1 protein, another key player in lysosomal cholesterol transport, has also been investigated. Studies using a photoactivatable cholesterol analog have shown direct binding to NPC1, a process that requires a functional sterol-sensing domain (SSD) within the NPC1 protein but does not require the NPC2 protein. dartmouth.edunih.gov A separate study using a novel sterol-binding protein, maistero-2, found that the loss of the 3-hydroxyl group, as in 5α-cholestan-3-one, resulted in a loss of binding, suggesting a different binding mechanism compared to NPC2. nih.gov
A variety of derivatives synthesized from this compound and other cholestane structures have been evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net For example, pyrido[2,3-b]cholestane derivatives, synthesized from 5α-cholestan-3-one, have been a subject of such studies. researchgate.net
The introduction of heterocyclic rings into the steroid structure is a common strategy to enhance biological activity. beilstein-journals.org For instance, seco analogues of brassinosteroids with a cholestane skeleton have been synthesized and tested for in vitro cytotoxicity on cancer cell lines such as CEM, MCF7, and HeLa, with some derivatives showing the ability to induce apoptosis. sci-hub.se Similarly, C-ring oxidized estrone (B1671321) acetate (B1210297) derivatives have been tested against five cancer cell lines, and their effects on cell viability and cell cycle have been evaluated. researchgate.net
The table below summarizes the findings from various studies on the antiproliferative effects of this compound derivatives.
| Derivative Class | Cell Lines Tested | Observed Effect | Reference(s) |
| Pyrido[2,3-b]cholestanes | Not specified | Synthesized for evaluation | researchgate.net |
| Seco analogues of brassinosteroids | CEM, MCF7, HeLa | Some derivatives induced apoptosis | sci-hub.se |
| C-Ring oxidized estrone acetates | Five cancer cell lines | Evaluated for effects on cell viability and cell cycle | researchgate.net |
| Spiro 1,3-oxazolidin-2-ones and 2-aminooxazolines | Six human cancer cell lines | Potent antiproliferative activity (GI50 = 0.34–18 µM) | beilstein-journals.org |
| Spiroisoxazolines | HeLa, MCF7, A431 | Aryl compounds showed greater potency | beilstein-journals.org |
| Solasodine derivatives | PC-3 | Substituent groups at C-3 influenced inhibitory activity | frontiersin.org |
| Steroidal oximes (from diosgenin) | HeLa, CaSki | Significant antiproliferative activity compared to parent compound | mdpi.com |
These studies indicate that chemical modifications of the cholestane skeleton can lead to compounds with significant antiproliferative properties, making them interesting candidates for further investigation in cancer research. ontosight.aibeilstein-journals.org
Studies on Interactions with Cellular Proteins and Receptors (Non-Human)
Research has identified certain this compound precursors and related sterols as endogenous ligands for the nuclear xenobiotic pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. In-vitro studies using cell-based reporter assays have demonstrated that these interactions can be species-specific.
Specifically, 4-cholesten-3-one (B1668897) and 7α-hydroxy-4-cholesten-3-one were found to be effective activators of the mouse PXR. pnas.org However, at similar concentrations (10–33 μM), these compounds did not activate the human PXR. pnas.org This species-specific activation may account for differences in metabolic induction observed between species. pnas.org For instance, in mice lacking the enzyme CYP27A1, which leads to the accumulation of these sterol intermediates, a significant induction of PXR target genes like Cyp3a11 is observed. pnas.org This suggests a feed-forward regulatory mechanism where the accumulating sterols activate mouse PXR to induce their own metabolism and detoxification. pnas.org In contrast, another bile acid precursor, 5β-cholestan-3α,7α,12α-triol, activated both mouse and human PXR. pnas.org None of these compounds showed activity on other nuclear receptors such as FXR, CAR, or VDR in the tested systems. pnas.orgresearchgate.net
Table 1: Activation of Mouse vs. Human Pregnane X Receptor (PXR) by this compound Analogs
| Compound | Mouse PXR Activation | Human PXR Activation |
|---|---|---|
| 4-Cholesten-3-one | Yes | No |
| 7α-Hydroxy-4-cholesten-3-one | Yes | No |
| 5β-Cholestan-3α,7α,12α-triol | Yes | Yes |
| Cholestanol | No | No |
| 7α-Hydroxycholesterol | No | No |
Research into Bioactivity of this compound Derivatives (Excluding Dosage, Safety, and Human Clinical Trials)
Exploration of Antimicrobial Properties of Derivatives against Bacterial and Fungal Strains
Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. Studies have focused on creating new heterocyclic derivatives from 5α-cholestan-3-one to test their efficacy against various bacterial and fungal pathogens. nih.govebi.ac.ukresearchgate.net
One study investigated a specific derivative, this compound, cyclic 1,2-ethanediyl acetal, which was isolated from the green algae Ulva fasciata. This compound demonstrated activity exclusively against Gram-positive bacteria, with no effect observed on Gram-negative strains like Escherichia coli. researchgate.net The minimum bactericidal concentration (MBC) was determined for several bacteria, indicating its potential as a selective antibacterial agent. researchgate.net Other research has involved the synthesis of complex heterocyclic structures, such as aminothieno[2,3:2,3]cholestane and dicyanomethylenhydrazinothieno[2',3':2,3]cholestane derivatives, which were subsequently tested for in vitro antimicrobial activity. nih.govebi.ac.uk
Table 2: Antimicrobial Activity of this compound, cyclic 1,2-ethanediyl acetal
| Bacterial Strain | Type | Minimum Bactericidal Concentration (MBC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 500 |
| Bacillus cereus | Gram-positive | 500 |
| Bacillus subtilis | Gram-positive | 1000 |
| Escherichia coli | Gram-negative | No Activity Detected |
| Pseudomonas aeruginosa | Gram-negative | No Activity Detected |
| Salmonella typhi | Gram-negative | No Activity Detected |
Data sourced from a study on compounds extracted from Ulva fasciata. researchgate.net
Investigation of Antioxidant Activities of this compound Analogs
The antioxidant potential of this compound analogs has been a subject of scientific inquiry. The introduction of specific functional groups onto the cholestane skeleton can confer free-radical scavenging properties.
A study on a synthesized derivative, 3β,6β-diacetoxy-5α-cholestan-5-ol, demonstrated noteworthy antioxidant activity. mdpi.com Its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) was quantified, yielding an IC50 value of 58.5 μM. This indicates a significant capacity to donate electrons and neutralize free radicals. The activity was found to be comparable to that of the standard antioxidant, ascorbic acid. mdpi.com The presence of hydroxyl and acetoxy groups on the steroid ring is believed to contribute to this activity. mdpi.com Additionally, another derivative, this compound, cyclic 1,2-ethanediyl acetal, has been identified as having antioxidant properties in studies analyzing fungal metabolites. scielo.br
Table 3: In Vitro Antioxidant Activity of a this compound Analog
| Compound | Assay | IC50 Value (μM) |
|---|---|---|
| 3β,6β-diacetoxy-5α-cholestan-5-ol | DPPH Radical Scavenging | 58.5 |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | Not specified in μM, but activity was comparable |
Data from a study on the synthesis and characterization of 3β,6β-diacetoxy-5α-cholestan-5-ol. mdpi.com
Evaluation of Hormonal Activity in Invertebrate Models (e.g., Caenorhabditis elegans)
Cholesterol and its derivatives are essential for the life cycle of the nematode Caenorhabditis elegans, acting as precursors for steroid hormones that regulate development. cornell.eduresearchgate.net Research using this invertebrate model has provided insights into the structure-activity relationships of cholestane derivatives.
Studies have utilized cholest-4-en-3-one as a precursor to synthesize various modified sterols to investigate their effect on the worm's development, particularly the transition to the "dauer" larval stage, a state of arrested development. cornell.edu It was found that while cholesterol is necessary for normal reproductive growth, certain derivatives can disrupt this process and promote dauer formation, indicating hormonal or anti-hormonal activity. researchgate.net For example, feeding C. elegans with sterols modified at the C-4 position, such as 4α-fluoro-5α-cholestan-3β-ol and 4α-bromo-5α-cholestan-3β-ol, induced dauer formation. rsc.org This suggests that the availability of an unsubstituted C-4 position is critical for the biosynthesis of the hormone that promotes reproductive growth. Similarly, derivatives lacking the C-27 methyl group also led to dauer formation, highlighting the importance of the side chain in producing a functional hormone that binds to the DAF-12 nuclear receptor. rsc.org
Theoretical and Computational Studies of Cholestan 3 One
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic nature of cholestan-3-one, revealing its conformational preferences and interactions with biological macromolecules.
Conformational Analysis and Energy Landscapes
The structure of this compound, like other steroids, is not static. Conformational analysis helps in understanding the various spatial arrangements of its atoms and the energy associated with them. The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. ustc.edu.cn For complex molecules like this compound, this landscape can have many local minima, each corresponding to a stable conformation. ustc.edu.cn
The most stable conformation of this compound is characterized by its rigid tetracyclic core. However, the molecule possesses inherent flexibility, which can be explored using methods like molecular dynamics (MD) simulations. researchgate.net These simulations can reveal the accessible conformations and the energy barriers between them, providing a more complete picture of the molecule's dynamic behavior. researchgate.netorganicchemistrytutor.com The use of residual dipolar couplings (RDCs) in NMR spectroscopy, in conjunction with computational methods, has been instrumental in determining the relative configuration and conformational ensembles of this compound. researchgate.net This approach allows for a detailed comparison between experimental data and theoretical models, leading to a refined understanding of its three-dimensional structure. researchgate.net
Ligand-Protein Docking Studies with Relevant Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies are employed to investigate its interactions with various enzymes. For instance, studies have explored the binding of this compound derivatives to enzymes like DNA gyrase. researchgate.net These studies can identify key interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-protein complex. researchgate.net
Molecular dynamics (MD) simulations are often used to refine the docking poses and to assess the stability of the predicted complex over time. researchgate.net For example, a study on cholestan-3-ol, a related compound, showed stable interactions with the AKT1 enzyme, with the complex reaching stability after a certain simulation time. researchgate.net The binding free energy, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), provides a quantitative measure of the binding affinity. tandfonline.com
Table 1: Examples of Ligand-Protein Docking and MD Simulation Studies with this compound and Related Compounds
| Compound | Target Enzyme/Protein | Computational Method | Key Findings |
| Cholestan-3-ol, 2-methylene-, (3α,5α)- | DNA gyrase | Molecular Docking | Exhibited hydrophobic interactions with VAL71, THR165, and ILE78. researchgate.net |
| Cholestan-3-ol | AKT1 | Molecular Docking and MD Simulations | Showed stable interaction with the enzyme. researchgate.net |
| Cholestan-3,26-diol-22-one | PRKCA and MMP2 | Molecular Docking and MD Simulations | Displayed high binding affinities and stability. tandfonline.com |
| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | Molecular Docking | Showed significant binding affinity, with the binding being thermodynamically favorable. mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and properties of molecules like this compound. aspbs.com
Prediction of Spectroscopic Properties
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic properties of this compound. researchgate.netphyschemres.org These calculations can provide theoretical values for NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure. nih.govdergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. dergipark.org.tr
Similarly, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra. nih.gov This comparison helps in the assignment of the observed vibrational bands to specific molecular motions. dergipark.org.tr Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using methods like Time-Dependent DFT (TD-DFT). dergipark.org.tr
Reaction Mechanism Elucidation
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net For example, these methods can be used to study the isomerization of cholest-5-en-3-one to cholest-4-en-3-one, a reaction catalyzed by cholesterol oxidase. researchgate.net By calculating the energies of reactants, transition states, and products, the reaction pathway and the activation energy can be determined.
These calculations can also shed light on the stereochemistry of reactions. For instance, in the reaction of 5α-cholestan-3-one tosylhydrazone with n-butyl-lithium, a novel alkylation reaction was observed. rsc.org Quantum chemical calculations could be used to explore the potential energy surface of this reaction and to understand why the alkylation product is formed in preference to the expected olefin. rsc.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of this compound derivatives relates to their biological activity. oncodesign-services.comcollaborativedrug.com These models are crucial in the design of new compounds with improved potency and selectivity. oncodesign-services.com
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. oncodesign-services.com For this compound derivatives, this could involve altering substituents on the steroid backbone and assessing the impact on a specific biological target. researchgate.net
QSAR models take this a step further by developing mathematical equations that quantitatively relate the chemical structure to the biological activity. creative-biolabs.comnih.gov These models use a set of molecular descriptors, which are numerical representations of the chemical structure, to predict the activity of new compounds. nih.govnih.gov For example, a QSAR model could be developed to predict the anti-tubercular activity of a series of thiazolidine-4-one derivatives. nih.gov The model might use descriptors related to the molecule's size, shape, and electronic properties to make these predictions. nih.gov
Future Research Directions and Unexplored Avenues for Cholestan 3 One Investigations
Development of Novel Stereoselective Synthetic Pathways
The future of cholestan-3-one synthesis lies in the development of more efficient and highly stereoselective pathways. While classical methods exist, emerging strategies are focusing on minimizing steps, improving yields, and controlling stereochemistry with greater precision. Future research will likely prioritize the following:
Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in the formation of the this compound backbone or in the introduction of functional groups at various positions is a key area of development. This could involve metal-catalyzed hydrogenations or transfer hydrogenations of unsaturated precursors like cholestenone, where the catalyst dictates the stereochemical outcome at the C-5 position.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, stability, and lower toxicity. Future pathways could employ organocatalysts for stereoselective Michael additions to α,β-unsaturated steroidal ketones or for asymmetric α-functionalization of the this compound scaffold itself.
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, scalability, and efficiency of this compound synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher selectivity and yields, as well as easier purification.
Novel Cyclization Strategies: Exploration of new methods to construct the steroid ring system with inherent stereocontrol will be crucial. This could involve enzymatic cyclizations or biomimetic approaches that mimic the natural biosynthetic pathways of steroids. acs.org
A notable example of a stereoselective reaction is the 1,3-dipolar cycloaddition of arylnitrile oxides to the double bond of an α,β-unsaturated steroidal ketone, which proceeds with high selectivity. beilstein-journals.org Similarly, the synthesis of spiro 1,3-thiazolidine derivatives from 2α-bromo-5α-cholestan-3-one has been shown to be stereoselective. beilstein-journals.org
Advanced Biocatalytic Systems for this compound Transformations
Biocatalysis offers a green and highly specific alternative to traditional chemical methods for steroid transformations. Future research in this area will focus on discovering and engineering enzymes and whole-cell systems for efficient this compound synthesis and modification.
Enzyme Discovery and Engineering: Prospecting for novel enzymes, such as cholesterol oxidases and reductases, from diverse microbial sources could yield biocatalysts with improved activity, stability, and substrate specificity for this compound production. nih.gov Rational design and directed evolution can be used to engineer existing enzymes to enhance their performance or to introduce novel catalytic functions. nih.gov For instance, rational engineering of cholesterol oxidase from Pimelobacter simplex has been shown to improve its catalytic activity towards cholestane (B1235564) substrates. nih.gov
Whole-Cell Biotransformations: Utilizing whole microbial cells (e.g., Brevibacterium, Rhodococcus, Pseudomonas) as biocatalysts can be advantageous as it eliminates the need for enzyme purification and can provide necessary cofactors. ijarbs.com Future work will involve metabolic engineering of these organisms to optimize pathways for this compound production from inexpensive starting materials like cholesterol, while minimizing the formation of byproducts. ijarbs.com
Immobilized Enzyme Systems: Immobilizing enzymes on solid supports can enhance their stability, allow for easy separation from the reaction mixture, and enable their reuse, thereby improving the cost-effectiveness of the process. Research will focus on developing novel immobilization techniques and materials tailored for steroid-transforming enzymes.
| Microorganism/Enzyme | Transformation | Product | Reference |
| Brevibacterium sp. | Cholesterol Oxidation | Cholest-4-en-3-one | ijarbs.com |
| Rhodococcus sp. | Cholesterol Oxidation | Cholest-4-en-3-one | ijarbs.com |
| Pseudomonas sp. | Cholesterol Oxidation | Cholest-4-ene-3,6-dione | ijarbs.com |
| Cholesterol Oxidase | Cholesterol Dehydrogenation/Isomerization | 3-Oxo-4-ene steroids | nih.gov |
| Unspecific Peroxygenases (UPOs) | Steroid Hydroxylation | Hydroxylated derivatives | researchgate.net |
Deeper Elucidation of its Roles in Specific Non-Mammalian Biological Systems
While this compound is recognized as a mammalian metabolite, its presence and function in other organisms are largely underexplored. nih.gov Future investigations should target a broader range of non-mammalian systems to uncover its potential biological significance.
Caenorhabditis elegans Metabolism: Cholesterol and its derivatives are essential for the development of the nematode C. elegans. researchgate.netmpi-cbg.de While research has focused on dafachronic acids, the role of other metabolites, including this compound and its derivatives, in signaling pathways that control molting and dauer larva formation warrants deeper investigation. researchgate.netmpi-cbg.de Studies could involve feeding experiments with labeled this compound to trace its metabolic fate and identify its downstream targets.
Dinoflagellate Sterol Biosynthesis: Some dinoflagellates, which are marine eukaryotes, are known to produce unusual C4-methyl sterols. Recent studies have identified a sterol methyltransferase in the dinoflagellate Breviolum minutum that can methylate this compound. acs.org This suggests a previously unknown biosynthetic pathway. Further research is needed to understand the prevalence of this pathway among different dinoflagellate species and the ecological role of the resulting 4-methylated sterols. acs.org
Insect and Plant Steroid Pathways: The role of this compound as a potential intermediate or signaling molecule in insects and plants is another area ripe for exploration. Many insects cannot synthesize cholesterol de novo and rely on dietary sources, which they modify for various physiological functions. Investigating the metabolic pathways of ingested sterols could reveal a role for this compound.
Integration of Omics Data with this compound Metabolic Studies
The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a powerful, systems-level approach to understanding the complex metabolic networks involving this compound.
Metabolomic Profiling: Advanced mass spectrometry and NMR techniques can be used to perform untargeted metabolomic analyses of biological samples to identify and quantify this compound and its related metabolites under different physiological or pathological conditions. This can help in discovering novel metabolic pathways and biomarkers. For example, dietary cholest-4-en-3-one was found to alleviate hyperlipidemia and hepatic cholesterol accumulation in mice, with its metabolites being detected in plasma and liver. mdpi.com
Multi-Omics Integration: The real power lies in integrating data from multiple omics platforms. nih.govmdpi.complos.org For instance, combining transcriptomics and proteomics data with metabolomics can reveal how changes in gene and protein expression correlate with the levels of this compound and its derivatives. This integrated approach can help in constructing and refining genome-scale metabolic models to predict metabolic fluxes and identify key regulatory points in steroid metabolism. nih.govplos.org
Lipidomics: As a sterol, this compound is a key component of lipid metabolism. Focused lipidomics studies can provide detailed insights into how this compound influences the composition and structure of cellular membranes and lipid rafts, and how it interacts with other lipid species.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical and biological research, and their application to this compound holds significant promise. nih.govfrontiersin.org
Prediction of Novel Derivatives and Properties: ML models can be trained on existing data of steroid structures and their biological activities to predict the properties of novel, hypothetical this compound derivatives. This can accelerate the discovery of new molecules with desired functions, such as therapeutic agents or molecular probes.
Reaction Outcome Prediction: AI algorithms can be developed to predict the outcome and stereoselectivity of chemical reactions for the synthesis of this compound and its analogues. This would enable chemists to design more efficient synthetic routes in silico before performing experiments in the lab.
Analysis of Complex Biological Data: The vast datasets generated by omics studies are often too complex for manual analysis. ML algorithms, such as random forests and neural networks, can be employed to identify patterns and correlations within these datasets. uva.nl For example, ML could be used to analyze metabolomic data to identify biomarkers related to this compound metabolism that are predictive of a particular disease state. nih.gov This approach has been successfully used in various medical fields, including the diagnosis of cholangiocarcinoma and familial hypercholesterolemia. nih.govfrontiersin.org
| AI/ML Application | Potential Use in this compound Research | Reference |
| Supervised Machine Learning | Prediction of biological activity of novel derivatives | uva.nl |
| Deep Learning | Analysis of complex omics data to identify metabolic patterns | nih.gov |
| Reinforcement Learning | Optimization of synthetic pathways for this compound | nih.gov |
| Predictive Modeling | Identification of potential therapeutic targets related to this compound metabolism | frontiersin.org |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing A-ring-substituted derivatives of cholestan-3-one, and how do reaction conditions influence product purity and yield?
- Methodological Answer : A common synthesis involves bromination of cholestanone using Br₂ and HBr in acetic acid to yield 2α-bromo-5α-cholestan-3-one (84% yield) . Subsequent azidation with NaN₃ in DMF at 40°C for 8 hours produces 2α-azido derivatives (84% yield, mp 146–148°C) . Purification via column chromatography (CH₂Cl₂/hexane 1:1) ensures high purity. Reaction time and solvent selection (e.g., DMF for azide substitution) are critical to avoid side reactions like decomposition.
Q. Which chromatographic and spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : TLC (Rf values) and GC retention times are standard for monitoring reactions. For example, 5α-cholestan-3-one exhibits Rf = 0.80 (silica gel, benzene/acetone 95:5) . Structural confirmation requires NMR and mass spectrometry. Discrepancies in melting points (e.g., 128°C vs. 147–150°C for 5α-cholestan-3-one) are resolved via mixed melting point tests and IR spectroscopy to distinguish polymorphs or impurities.
Advanced Research Questions
Q. How does this compound function as a metabolic intermediate in sterol pathways, and what isotopic tracing methods validate its conversion to downstream products?
- Methodological Answer : this compound is reduced to coprosterol (5β-cholestan-3β-ol) via 5β-reductase. In vivo studies using [4,5-²H₂]-5β-cholestan-3-one in humans demonstrated deuterium retention at C3 and C5 positions, confirmed via GC-MS analysis of fecal sterols . Experimental protocols must control for deuterium exchange with body water to ensure isotopic fidelity.
Q. What experimental approaches elucidate the role of this compound in modulating gene expression related to sterol metabolism in insect models?
- Methodological Answer : Microarray studies on caterpillar midguts revealed this compound upregulates genes involved in sterol transport (e.g., NPC1L1 homologs) and detoxification (CYP450s). Feeding experiments with 0.1% this compound in artificial diets induced a 2.5-fold increase in ABC transporter expression, validated via qRT-PCR . Species-specific metabolic capacities must be considered; Heliothis virescens showed limited conversion to cholestanol compared to Manduca sexta .
Q. How do structural modifications like fluorination at the 2α position affect the conformational dynamics of this compound?
- Methodological Answer : 2α-Fluoro substitution induces ¹H and ¹⁹F NMR chemical shift perturbations (Δδ up to 0.8 ppm for H1 and H4 protons) due to electronegativity and ring A puckering . Heteronuclear decoupling (¹H–{¹H} and ¹⁹F–{¹H}) resolves overlapping signals, requiring high-field NMR (≥400 MHz) and temperature control to minimize conformational averaging.
Q. What are the key physicochemical properties of this compound derivatives that influence their biological reactivity?
- Methodological Answer : The hydroxymethylene derivative (2-(hydroxymethylene)-cholestan-3-one) has a predicted pKa of 5.29±0.70, favoring enol tautomerism in aqueous solutions . Its low solubility (logP ~6.5) necessitates lipid-based formulations (e.g., butter emulsions) for in vivo studies . DFT calculations predict a density of 1.026 g/cm³, consistent with crystallographic data .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
